molecular formula C10H9N3O2 B4938455 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol

7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol

Cat. No.: B4938455
M. Wt: 203.20 g/mol
InChI Key: UHXRVZCUXUXCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol, commonly referred to as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This compound has been extensively studied for its role in various biological processes and has shown promising results in several scientific research applications.

Mechanism of Action

ODQ inhibits 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol by binding to the heme moiety of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This results in decreased levels of cGMP, leading to downstream effects on various biological processes.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and improve endothelial function in animal models. ODQ has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

ODQ is a highly selective inhibitor of 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol and has been extensively studied in both in vitro and in vivo models. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, ODQ has been shown to have some off-target effects, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research involving ODQ. One area of interest is the role of 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol in cancer progression, as recent studies have suggested that this compound may play a role in tumor growth and metastasis. Additionally, there is interest in developing more potent and selective inhibitors of this compound, which could have therapeutic potential in a variety of diseases. Finally, there is interest in developing new methods for delivering ODQ to specific tissues or cells, which could improve its efficacy and reduce off-target effects.

Synthesis Methods

ODQ can be synthesized through a multistep process involving the condensation of 2-nitrobenzaldehyde with methyl anthranilate, followed by reduction and cyclization reactions. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

ODQ has been widely used in scientific research to investigate the role of 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol in various biological processes. This compound has been shown to inhibit the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule in the cardiovascular, nervous, and immune systems. ODQ has been used to study the role of cGMP in vasodilation, platelet aggregation, and neuronal signaling.

Properties

IUPAC Name

6-hydroxy-7,8-dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-5-6(2)13(14)8-4-3-7-10(9(5)8)12-15-11-7/h3-4,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRVZCUXUXCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NON=C3C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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